N2-methyl-5-nitro-N4-phenylpyrimidine-2,4,6-triamine is a complex organic compound characterized by its unique pyrimidine structure, which is substituted with various functional groups. This compound has garnered attention in scientific research due to its potential applications in medicinal chemistry and material science.
The compound falls under the category of pyrimidine derivatives, which are known for their diverse biological activities. Its molecular formula is with a molecular weight of approximately 366.4 g/mol. The compound is classified as a triamine due to the presence of three amine groups in its structure, alongside a nitro group and a methyl group attached to the pyrimidine ring .
The synthesis of N2-methyl-5-nitro-N4-phenylpyrimidine-2,4,6-triamine typically involves multi-step organic reactions. A common synthetic route includes:
Industrial production may utilize continuous flow reactors to enhance efficiency and yield while employing purification techniques like recrystallization and chromatography to achieve high purity .
The molecular structure of N2-methyl-5-nitro-N4-phenylpyrimidine-2,4,6-triamine features:
Property | Value |
---|---|
Molecular Formula | C18H18N6O3 |
Molecular Weight | 366.4 g/mol |
IUPAC Name | 4-N-(2-methoxyphenyl)-N2-methyl-5-nitro-N2-phenylpyrimidine-2,4,6-triamine |
InChI | InChI=1S/C18H18N6O3/c1-23(12-8-4-3-5-9-12)18-21-16(19)15(24(25)26)17(22-18)20-13-10-6-7-11-14(13)27-2/h3-11H,1-2H3,(H3,19,20,21,22) |
Canonical SMILES | CN(C1=CC=CC=C1)C2=NC(=C(C(=N2)NC3=CC=CC=C3OC)N+[O-])N |
This structural complexity contributes to its varied chemical properties and potential applications .
The chemical behavior of N2-methyl-5-nitro-N4-phenylpyrimidine-2,4,6-triamine can be analyzed through various reactions:
The mechanism of action for N2-methyl-5-nitro-N4-phenylpyrimidine-2,4,6-triamine primarily involves its interaction with biological targets:
Research into its specific mechanisms is ongoing and could reveal more about its potential therapeutic uses .
The physical properties of N2-methyl-5-nitro-N4-phenylpyrimidine-2,4,6-triamine include:
Property | Value |
---|---|
Density | Not specified |
Boiling Point | Not specified |
Melting Point | Not available |
Flash Point | Not specified |
Chemical properties include stability under standard laboratory conditions but may vary when exposed to strong acids or bases .
N2-methyl-5-nitro-N4-phenylpyrimidine-2,4,6-triamine has several applications in scientific research:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: